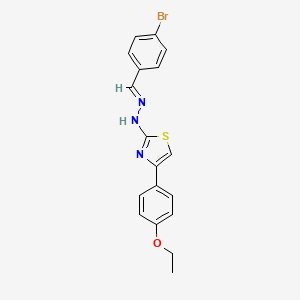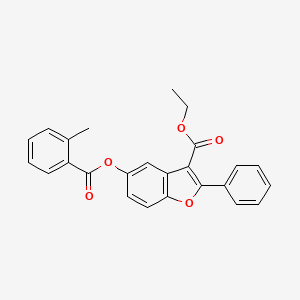
N-cyano-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-2-methylbenzamide: is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group and the benzene ring is substituted with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Cyanoacetylation: One of the common methods to synthesize N-cyano-2-methylbenzamide involves the reaction of 2-methylbenzamide with cyanoacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Aminolysis of Cyanoacetic Esters: Another method involves the reaction of 2-methylbenzonitrile with cyanoacetic acid esters under basic conditions. This method can be performed using various bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyano-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, forming various substituted amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: 2-methylbenzoic acid or 2-methylbenzaldehyde.
Reduction: 2-methylbenzylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyano-2-methylbenzamide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-cyano-2-methylbenzamide and its derivatives often involves interaction with specific enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-cyano-2-chlorobenzamide
- N-cyano-2-ethylbenzamide
- N-cyano-2-methoxybenzamide
Comparison: N-cyano-2-methylbenzamide is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. Compared to N-cyano-2-chlorobenzamide, the methyl group is less electron-withdrawing than the chloro group, potentially leading to different reactivity patterns. The presence of the methyl group also affects the compound’s steric properties, which can influence its interactions with biological targets.
Properties
CAS No. |
62995-73-7 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-cyano-2-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)9(12)11-6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
OARPGCYYKTZRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)






![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)


![N'-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11993864.png)
